ALC-0315 is a synthetically produced, ionizable cationic lipid. [, , ] It belongs to a class of lipids crucial for the efficient in vivo delivery of RNA therapeutics using lipid nanoparticles (LNPs). [] ALC-0315 gained significant attention for its inclusion in the Pfizer/BioNTech mRNA vaccine for SARS-CoV-2, where it plays a critical role in LNP formulation and intracellular mRNA delivery. [, , , , , , ] Beyond vaccines, ALC-0315 exhibits potential in various scientific research applications, including siRNA delivery for gene silencing and the delivery of other RNA therapeutics like saRNA. [, , , , ]
The synthesis of ALC-0315 involves a multi-step process. While the initial synthesis method faced scalability challenges, [] a simplified and cost-effective route has been proposed. [, ] This method involves readily available starting materials and fewer steps, making it suitable for large-scale production. [, ] Continuous flow synthesis methods have also been explored to enhance production efficiency and scalability. []
ALC-0315 comprises a hydrophilic head group and two hydrophobic tails. [, , ] The head group contains a tertiary amine, crucial for its pH-dependent ionization behavior. [, , ] This ionization is vital for encapsulating nucleic acids within LNPs at physiological pH and for facilitating endosomal escape after cellular uptake. [, , ] The hydrophobic tails consist of long alkyl chains that contribute to the self-assembly of LNPs in aqueous solutions. [, , ]
The mechanism of action for ALC-0315 in LNP formulations relies on its ability to encapsulate and protect RNA payloads, facilitate cellular uptake, and enable endosomal escape for effective cytosolic delivery. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: